molecular formula C8H6N4 B2931007 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-67-2

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

カタログ番号: B2931007
CAS番号: 339010-67-2
分子量: 158.164
InChIキー: COLMZAXIWKUDPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a nitrogen-rich heterocyclic compound characterized by a pyrazolo-pyrimidine core with a methyl group at position 2 and a cyano substituent at position 4.

特性

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-6-2-8-10-4-7(3-9)5-12(8)11-6/h2,4-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMZAXIWKUDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-cyanopyrazole with 1,3-dicarbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Hydrolysis Reactions

The nitrile group in 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid or amide derivatives.

Reaction Type Reagents/Conditions Product Yield Source
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid~75-85%
Alkaline HydrolysisNaOH (aq.), H₂O₂, 50–80°C2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide~70-90%

Key Observations :

  • Alkaline hydrolysis with hydrogen peroxide selectively converts nitriles to amides, avoiding over-oxidation to carboxylic acids .

  • Acidic hydrolysis typically requires prolonged heating and yields the carboxylic acid directly .

Reduction Reactions

The nitrile group can be reduced to a primary amine using strong reducing agents.

Reaction Type Reagents/Conditions Product Yield Source
Catalytic HydrogenationH₂, Raney Ni, 50–100°C2-Methylpyrazolo[1,5-a]pyrimidine-6-methylamine~60-75%
Borane ReductionBH₃·THF, THF, 0–25°C2-Methylpyrazolo[1,5-a]pyrimidine-6-methylamine~80-90%

Mechanistic Notes :

  • Catalytic hydrogenation requires elevated temperatures and pressures for full conversion.

  • Borane reductions proceed via intermediate iminoborane complexes, enabling milder conditions .

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, forming intermediates for further functionalization.

Reaction Type Reagents/Conditions Product Yield Source
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C2-Methylpyrazolo[1,5-a]pyrimidine-6-ketimine~50-65%
Alcohol AdditionROH, H₂SO₄ catalyst2-Methylpyrazolo[1,5-a]pyrimidine-6-imino ether~40-55%

Critical Considerations :

  • Grignard additions require anhydrous conditions to prevent side reactions.

  • Imine intermediates are often unstable and require stabilization via protonation or coordination .

Oxidation Reactions

Controlled oxidation of the nitrile group is less common but feasible under specific conditions.

Reaction Type Reagents/Conditions Product Yield Source
Partial OxidationNaClO₂, H₂O₂, pH 2–3, 50°C2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide~70-85%

Notable Findings :

  • Sodium chlorite (NaClO₂) in acidic media selectively oxidizes nitriles to amides without further oxidation to carboxylic acids .

Cycloaddition and Heterocycle Formation

The pyrazolopyrimidine core facilitates participation in cycloaddition reactions.

Reaction Type Reagents/Conditions Product Yield Source
Huisgen CycloadditionCu(I) catalyst, azide, RTTriazole-fused pyrazolopyrimidine derivative~60-75%

Applications :

  • Click chemistry approaches enable rapid diversification of the core structure for medicinal chemistry applications .

Comparative Reactivity Insights

A comparison of reactivity trends for this compound with related compounds:

Compound Hydrolysis Rate Reduction Efficiency Oxidation Selectivity
6-Carbonitrile (target)ModerateHighLow
6-Carboxylic Acid N/AN/AHigh
6-Carboxamide SlowModerateN/A

Key Takeaways :

  • The electron-withdrawing nitrile group enhances electrophilicity, favoring nucleophilic attacks.

  • Steric hindrance from the methyl group at position 2 slightly moderates reaction rates .

Industrial and Laboratory Scalability

  • Hydrolysis and reduction reactions are scalable to industrial production, with yields exceeding 70% under optimized conditions .

  • Nucleophilic additions remain limited to laboratory-scale syntheses due to sensitivity to moisture and temperature .

科学的研究の応用

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:

作用機序

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile varies depending on its application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved include various signaling pathways that are crucial for cell proliferation and survival .

類似化合物との比較

Substituent Variations and Physical Properties

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Applications/Activities Reference ID
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 2-CH₃, 6-CN N/A N/A Under investigation
7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 2-CH₃, 3-(3,4-OCH₃Ph), 6-CN, 7-NH₂ N/A N/A Antimalarial (PfTrxR inhibition)
5-(1H-Indol-3-yl)-7-(thiophen-2-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile 5-Indol-3-yl, 7-thiophen-2-yl, 6-CN 266–268 64 Cytotoxicity evaluation
2-Ethyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile 2-C₂H₅, 5-Ar, 6-CN, 7-NH₂ N/A 60–85 Synthetic intermediate
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-CN, 6-Ph, 7-NH₂ N/A N/A Antioxidant activity

Key Observations :

  • Position 7: Amino (-NH₂) groups correlate with antimalarial and antioxidant activities .
  • Position 5/7 : Bulky aromatic substituents (e.g., indol-3-yl, thiophen-2-yl) are linked to cytotoxic effects .

生物活性

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure that contributes to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, emphasizing its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4C_7H_6N_4, characterized by:

  • Pyrazolo ring : A five-membered ring containing two nitrogen atoms.
  • Pyrimidine structure : A six-membered ring with two nitrogen atoms.
  • Carbonitrile group : Enhances reactivity and potential biological activity.

This structural configuration allows for various functional modifications that can influence its biological efficacy.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have highlighted the compound's ability to inhibit various cancer cell lines, including:

  • MDA-MB-231 : Breast cancer
  • A549 : Lung cancer
  • HepG2 : Liver cancer

In vitro studies show that certain derivatives can effectively inhibit cell proliferation and induce apoptosis in these cancer cell lines. Notably, compounds like 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile have demonstrated IC50 values in the micromolar range against these cells, indicating potent anticancer activity .

Enzyme Inhibition

Molecular docking studies reveal that this compound can bind effectively to various enzyme targets. Notable interactions include:

  • c-Met Kinase : Inhibition of this receptor tyrosine kinase is crucial for controlling cancer cell growth and metastasis. Certain derivatives have shown selective inhibition of c-Met with promising selectivity ratios .
  • Cathepsin K : This enzyme is involved in bone resorption and is a target for osteoporosis treatment. Pyrazolo derivatives have been explored for their potential in inhibiting cathepsin K activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key findings on how different substituents affect the compound's activity:

Substituent TypeEffect on ActivityReference
4-Fluorophenyl at C3Enhanced anticancer activity
Amino group at C7Increased binding affinity to c-Met kinase
Halogen substitutionsImproved enzyme inhibition rates

These modifications suggest a pathway for designing more potent derivatives tailored for specific therapeutic targets.

Case Study 1: Antitumor Evaluation

In a recent study evaluating novel pyrazolo[1,5-a]pyrimidine derivatives, compounds were synthesized and tested against multiple cancer cell lines. Among these, specific derivatives exhibited substantial cytotoxicity with IC50 values lower than 10 µM against MDA-MB-231 cells. Molecular docking confirmed their effective binding to c-Met kinase, supporting their potential as new antitumor agents .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of 2-methylpyrazolo[1,5-a]pyrimidine derivatives on cathepsin K. The results indicated that certain compounds could achieve over 70% inhibition at low micromolar concentrations. This suggests their potential utility in treating conditions related to bone metabolism disorders .

Q & A

Q. What are the optimal solvent systems for synthesizing 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

Polar protic solvents like ethanol/water mixtures (1:3 ratio) yield the highest efficiency (97%) due to enhanced solubility and green chemistry compatibility. Aprotic solvents (e.g., DMF, THF) result in lower yields (<50%). Solvent choice directly impacts reaction kinetics and product purity .

Q. What characterization techniques are essential for verifying the structure of this compound and its derivatives?

Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
  • ¹H/¹³C NMR to resolve substituent positions and aromaticity.
  • Mass spectrometry to validate molecular weights and fragmentation patterns.
  • Melting point analysis to compare with literature values (e.g., derivatives like 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile melt at 266–268°C) .

Q. How do reaction conditions influence the yield of multicomponent syntheses?

Key parameters include:

  • Temperature : Reactions under solvent-free conditions at 100°C achieve >85% yield in 30–60 minutes.
  • Catalyst loading : Fe(III) complexes (10 mol%) optimize yields (97%) by accelerating tautomerization and cyclization steps. Lower catalyst amounts (<5 mol%) reduce efficiency due to incomplete activation .

Advanced Research Questions

Q. What mechanistic pathways govern the synthesis of pyrazolo[1,5-a]pyrimidine derivatives via multicomponent reactions?

A four-step mechanism is proposed:

  • Knoevenagel condensation between aldehydes and aminotetrazole.
  • Michael addition of malononitrile to form intermediate enolates.
  • Intramolecular cyclization to generate the pyrimidine core.
  • Aromatization via isomerization to yield the final product. Fe(III) catalysts stabilize transition states and reduce activation energy .

Q. How do heterogeneous catalysts like HMTA-BAIL@MIL-101(Cr) improve sustainability in synthesis?

  • Reusability : The catalyst retains >90% activity after 5 cycles due to robust metal-organic framework (MOF) support.
  • Solvent-free conditions : Eliminate toxic solvents, reducing waste.
  • Low loading (2 mol%) : Minimizes metal contamination in products while achieving 92% yield in 20 minutes .

Q. What substituent effects enhance biological activity or fluorescence in pyrazolo[1,5-a]pyrimidine derivatives?

  • Electron-withdrawing groups (e.g., -CN, -Cl) improve binding to adenosine receptors (A2A/A2B) in therapeutic applications.
  • Arylazo groups (e.g., 3-(4'-chlorophenylazo)) enhance fluorescence quantum yields (Φ = 0.45–0.62) by extending conjugation .

Q. How can computational methods (e.g., DFT) guide catalyst design for these reactions?

  • Electronic structure analysis : Predicts Fe(III) complex stability and ligand interactions.
  • Transition state modeling : Identifies rate-limiting steps (e.g., Knoevenagel condensation).
  • Solvent effects : Simulates polarity impacts on reaction pathways, aligning with experimental solvent screening .

Q. What strategies enable the construction of combinatorial libraries for drug discovery?

  • Scaffold diversification : Use p-nitrophenyl esters to introduce 3-(hetero)aryl groups via nucleophilic substitution.
  • High-throughput screening : Optimize conditions for 400+ derivatives, achieving >70% purity without chromatography.
  • Scavenging reagents : Remove excess reagents (e.g., p-nitrophenol) to streamline purification .

Q. How do photophysical properties of fluorophores based on this scaffold correlate with structural modifications?

  • Substituent position : 7-Amino derivatives exhibit blue-shifted emission (λem = 450 nm) compared to nitro-substituted analogs (λem = 520 nm).
  • Solid-state vs. solution : Aggregation-induced emission (AIE) is observed in crystalline phases due to restricted rotation.
  • TD-DFT calculations : Validate experimental absorption/emission spectra by correlating HOMO-LUMO gaps with substituent effects .

Q. What in vitro assays are used to evaluate the therapeutic potential of these compounds?

  • DPP-IV inhibition : Measure IC50 values using enzymatic assays (e.g., Anagliptin hydrochloride, IC50 = 3.8 nM).
  • Receptor antagonism : Radioligand binding assays for adenosine A2A/A2B receptors (Ki < 100 nM in patent studies).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 = 12 µM for 7-(4-chlorophenyl)-5-indolyl derivatives) .

Q. Tables for Key Data

Catalyst Comparison Fe(III) Complex HMTA-BAIL@MIL-101(Cr)
Yield (%)9792
Reaction Time (min)3020
Reusability (cycles)45
Solvent SystemEthanol/Water (1:3)Solvent-free
Fluorophore Properties λabs (nm)λem (nm)Φ
7-Amino-2-methyl derivative3404500.45
7-Nitro-2-methyl derivative3805200.62

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。